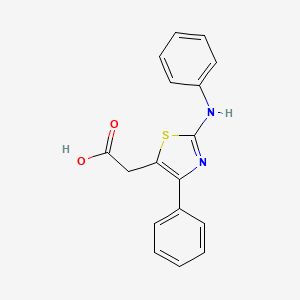

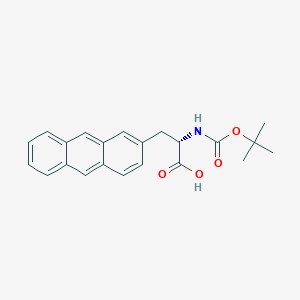

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O4 and its molecular weight is 458.449. The purity is usually 95%.

BenchChem offers high-quality 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Activity

Synthesis of Novel Bioactive Compounds

Research has demonstrated the synthesis of novel bioactive compounds bearing the 1,2,4-oxadiazole ring, similar to part of the structure of the compound . For example, Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring and tested them for antitumor activity toward a panel of cell lines, showcasing the potential of these structures in medicinal chemistry (Maftei et al., 2013).

Development of Antimicrobial Agents

Quinazoline-2,4-dione derivatives have been evaluated for their antimicrobial activities, including against mycobacteria and gyrase mutant strains, highlighting the scaffold's utility in developing new antimicrobials. For instance, Malik et al. (2011) assessed quinazolinediones against cultured Mycobacterium smegmatis and found these compounds exhibited activity, albeit with higher MIC values compared to fluoroquinolones, suggesting a potential area for optimization in antimicrobial drug discovery (Malik et al., 2011).

Green Chemistry Applications

The use of "on water" protocols for synthesizing complex heterocyclic structures, such as those involving quinazoline derivatives, represents an environmentally friendly approach to chemical synthesis. Rajesh et al. (2011) described a L-proline-catalyzed synthesis method that proceeds with high atom economy, showcasing an example of green chemistry principles applied to the synthesis of heterocyclic compounds (Rajesh et al., 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2-fluorobenzylamine and 2-aminobenzoic acid. The second intermediate is 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, which is synthesized from 3-ethoxyaniline and ethyl chloroformate. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "2-aminobenzoic acid", "3-ethoxyaniline", "ethyl chloroformate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine", "dichloromethane", "diethyl ether", "methanol", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione:", "- Dissolve 2-fluorobenzylamine (1.0 equiv) and 2-aminobenzoic acid (1.1 equiv) in methanol and add a catalytic amount of acetic acid.", "- Heat the reaction mixture at reflux for 4 hours.", "- Cool the reaction mixture to room temperature and filter the resulting solid.", "- Wash the solid with diethyl ether and dry under vacuum to obtain the product.", "Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester:", "- Dissolve 3-ethoxyaniline (1.0 equiv) in dichloromethane and add a catalytic amount of triethylamine.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour.", "- Add water to the reaction mixture and extract with dichloromethane.", "- Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "- Dissolve the resulting solid in methanol and add a catalytic amount of sodium hydroxide.", "- Heat the reaction mixture at reflux for 4 hours.", "- Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "- Extract the resulting mixture with dichloromethane and wash the organic layer with saturated sodium bicarbonate solution.", "- Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the product.", "Coupling of the two intermediates:", "- Dissolve 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv), 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester (1.1 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) in dichloromethane.", "- Stir the reaction mixture at room temperature for 4 hours.", "- Filter the resulting precipitate and wash with dichloromethane.", "- Evaporate the solvent under reduced pressure and purify the resulting solid by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "- Wash the resulting solid with cold diethyl ether and dry under vacuum to obtain the final product." ] } | |

CAS番号 |

1207028-11-2 |

分子式 |

C25H19FN4O4 |

分子量 |

458.449 |

IUPAC名 |

7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H19FN4O4/c1-2-33-18-8-5-7-15(12-18)22-28-23(34-29-22)16-10-11-19-21(13-16)27-25(32)30(24(19)31)14-17-6-3-4-9-20(17)26/h3-13H,2,14H2,1H3,(H,27,32) |

InChIキー |

WVBDHHUPXFZHPP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid](/img/structure/B2599754.png)

![[(Z)-[3-(Acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate](/img/structure/B2599756.png)

![N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599760.png)

![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]but-2-ynamide](/img/structure/B2599763.png)

![N-[(2-Chlorophenyl)-(3-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599768.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2599769.png)

![N-(3-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2599772.png)

![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2599774.png)